molecular formula C11H12O4 B1679936 Pyrenocine A CAS No. 76868-97-8

Pyrenocine A

Cat. No. B1679936
CAS RN: 76868-97-8
M. Wt: 208.21 g/mol
InChI Key: VVYCRPVWBIEKIW-SNAWJCMRSA-N
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Description

Pyrenocine A is an acyl phytotoxin isolated from plant pathogenic fungi . It is one of the antibiotic mycotoxins . It has diverse biological activities and is known to inhibit the asexual spore germination of certain plant pathogenic fungi .


Molecular Structure Analysis

The molecular formula of Pyrenocine A is C11H12O4 . Its formal name is 4-methoxy-6-methyl-5-[(2E)-1-oxo-2-buten-1-yl]-2H-pyran-2-one . The SMILES representation is O=C1C=C(OC)C(C(/C=C/C)=O)=C©O1 .


Physical And Chemical Properties Analysis

Pyrenocine A has a molecular weight of 208.2 . It is a solid at room temperature . It is soluble in dichloromethane, DMSO, ethanol, and methanol .

Scientific Research Applications

Antibiotic and Antifungal Properties

  • General Antibiotic Activity : Pyrenocine A shows broad-spectrum antibiotic properties against plants, fungi, and bacteria. Its effectiveness varies for different organisms, with Gram-positive bacteria being more susceptible than Gram-negative ones (Sparace, Reeleder, & Khanizadeh, 1987).
  • Antifungal and Antibacterial Properties : Compounds related to Pyrenocine A, such as Pyrenocines J-M, have demonstrated significant antifungal, antibacterial, and algicidal activities (Hussain et al., 2012).

Cancer Research

  • Cytotoxicity Against Cancer Cells : Pyrenocine A exhibits cytotoxic effects on cancer cells, particularly by inducing monopolar spindle formation in HeLa cells. This suggests a novel mechanism of action for cancer therapy, different from known inhibitors of the kinesin motor protein Eg5 (Myobatake et al., 2019).
  • Potential Anticancer Compounds : New pyrenocines isolated from different fungi have shown cytotoxic activities against various cancer cell lines (Yang et al., 2014).

Anti-Inflammatory Applications

  • Anti-Inflammatory Activity : Pyrenocine A has shown promising anti-inflammatory properties, particularly in suppressing the activation of macrophages and inhibiting the production of inflammatory cytokines (Toledo et al., 2014).

Biosynthesis and Phytotoxicity

  • Biosynthesis in Fungi : Pyrenocines, including Pyrenocine A, are synthesized from basic organic precursors like acetate and methionine in fungi such as Pyrenochaeta terrestris (Sparace & Mudd, 1985).
  • Phytotoxic Effects : Pyrenocine A has shown phytotoxic effects on plants like onion and radish, affecting aspects like seedling elongation and protoplast viability (Sparace, Shahin, & Mudd, 1986).

Safety And Hazards

Pyrenocine A is intended for research use and not for human or veterinary diagnostic or therapeutic use . It does not have any specific hazard classifications according to the Globally Harmonized System (GHS) .

properties

IUPAC Name

5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYCRPVWBIEKIW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(OC(=O)C=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017472
Record name Pyrenocine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrenocine A

CAS RN

76868-97-8
Record name Pyrenocine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrenocine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrenocine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
181
Citations
TR Toledo, NN Dejani, LGS Monnazzi… - Mediators of …, 2014 - hindawi.com
… of pyrenocine A, we used concentrations of pyrenocine A that … pyrenocine A alone did not induce cells death and confirm by other methods that the concentrations of pyrenocine A …
Number of citations: 35 www.hindawi.com
LP Ióca, S Romminger, MFC Santos, KF Bandeira… - Química …, 2016 - SciELO Brasil
… Evaluation in antiviral assays indicated that pyrenocine A (30) presents significant antiviral … Since both pyrenocine A and harzianopyridone can be obtained via fungal fermentation 14 …
Number of citations: 20 www.scielo.br
J Hashida, M Niitsuma, M Iwatsuki, M Mori… - The Journal of …, 2010 - nature.com
… Pyrenocine A (2) showed the most potent antitrypanosomal activity, with an IC 50 value of 0.12 μg ml −1 (Table 2). Pyrenocine I (1) had a similar antitrypanosomal activity (IC 50 =1.8 μg …
Number of citations: 22 www.nature.com
Y Myobatake, S Kamisuki, S Tsukuda, T Higashi… - Bioorganic & Medicinal …, 2019 - Elsevier
… pyrenocine A was synthesized and suppressed proliferation of HeLa cells with an IC 50 value of 2.3 μM. We concluded that pyrenocine A … and the activity of pyrenocine A may suggest a …
Number of citations: 6 www.sciencedirect.com
U Sommart, V Rukachaisirikul, S Saithong… - Natural Product …, 2022 - Taylor & Francis
… Known pyrenocine A displayed weak cytotoxic activity against breast cancer (MCF-7) cells with an IC 50 value of 27.1 µM and weak antifungal activity against Microsporum gypseum SH…
Number of citations: 1 www.tandfonline.com
H Sato, K Konoma, S Sakamura… - Agricultural and …, 1981 - Taylor & Francis
… reported the isolation of phytotoxins named pyrenocine A and B from the culture filtrate … pyrenocine A. Therefore, we have carried out an X-ray crystal structure analysis on pyrenocine A. …
Number of citations: 59 www.tandfonline.com
Z Yang, LX Bao, Y Yin, G Ding, M Ge, D Chen… - The Journal of …, 2014 - nature.com
… known pyrenocines macommelin-9-acetate (3), 8 pyrenocine A (4), 9 pyrenocine B (5), 9 … O for 40 min, 2 ml min −1 ) to yield pyrenocine A (4, 15.0 mg; t R 31.5 min) and macommelin-…
Number of citations: 11 www.nature.com
A Ichihara, K Murakami, S Sakamura - Tetrahedron Letters, 1981 - Elsevier
… Pyrenocine A (L) and B (2) are phytotoxins isolated from the culture filtrate of Pyrenochaeta terrestris (onion pink root disease), and showed … acetic anhydride in …
Number of citations: 8 www.sciencedirect.com
JC Kim, GJ Choi, HT Kim, HJ Kim, KY Cho - Plant disease, 2000 - Am Phytopath Society
… Pyrenocine A caused leaf necrosis in a leaf-wounding … were most susceptible to pyrenocine A. Pyrenocines A and B … much weaker phytotoxic activity than pyrenocine A in all bioassays …
Number of citations: 33 apsjournals.apsnet.org
H Sato, K Konoma, S Sakamura - Agricultural and Biological …, 1979 - Taylor & Francis
… Assaying by the lettuce seedling test, 21 liters of the cultured filtrates were treated to isolate two phytotoxic metabolites which were given the trivial name pyrenocine A (1) and …
Number of citations: 42 www.tandfonline.com

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